N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide
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Overview
Description
N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a tert-butyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 6-methyl-2-pyridinol with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylic acid.
Reduction: Formation of N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-3-[(6-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxamide
- N-tert-butyl-3-[(6-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxamide
- N-tert-butyl-3-[(6-aminopyridin-2-yl)oxy]pyrrolidine-1-carboxamide
Uniqueness
N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications .
Biological Activity
N-tert-butyl-3-[(6-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O3, with a molecular weight of approximately 279.33 g/mol. The compound features a pyrrolidine ring and a pyridine moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrrolidine and pyridine structures exhibit various pharmacological activities, including:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, such as those caused by the tobacco mosaic virus (TMV) and other pathogenic viruses .
- Antibacterial and Antifungal Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, making them candidates for further development in treating infections .
- Anti-inflammatory Effects : Certain derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in viral replication or inflammatory pathways.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Target/Pathway | Reference |
---|---|---|---|
A-87380 | Neuraminidase Inhibitor | Viral replication | |
A-192558 | Antiviral | Tobacco Mosaic Virus | |
Compound X | Antibacterial | Bacterial cell wall synthesis |
Notable Research Findings
- Antiviral Efficacy : In a study evaluating various pyrrolidine derivatives, N-tert-butyl compounds exhibited significant antiviral activity against TMV at concentrations around 500 µg/mL, with curative and protective activities reaching over 50% .
- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties of similar compounds revealed that they could inhibit key inflammatory mediators, suggesting potential therapeutic applications in chronic inflammatory conditions .
- Synergistic Effects : A combination study involving N-tert-butyl derivatives and traditional antibiotics showed enhanced antibacterial effects, indicating that these compounds could be used to augment existing therapies against resistant bacterial strains .
Properties
IUPAC Name |
N-tert-butyl-3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-5-7-13(16-11)20-12-8-9-18(10-12)14(19)17-15(2,3)4/h5-7,12H,8-10H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVLJTJVQZHLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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